

"5-Bromo-2-nitropyridin-3-ol" solubility and stability data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-nitropyridin-3-OL**

Cat. No.: **B586276**

[Get Quote](#)

An In-depth Technical Guide on the Solubility and Stability of **5-Bromo-2-nitropyridin-3-ol**

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **5-Bromo-2-nitropyridin-3-ol**, also known as 5-Bromo-2-hydroxy-3-nitropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work.

Core Physical and Chemical Properties

5-Bromo-2-nitropyridin-3-ol is a nitroaromatic heterocyclic compound. Its structure, featuring a pyridine ring substituted with bromo, nitro, and hydroxyl groups, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[\[1\]](#)

Property	Value	Source(s)
Molecular Formula	C ₅ H ₃ BrN ₂ O ₃	[1] [2]
Molecular Weight	218.99 g/mol	[1] [2]
Appearance	Yellow to brown powder	[1]
Melting Point	245 - 250 °C	[1]
CAS Number	691872-15-8	[2]

Solubility Profile

Quantitative solubility data for **5-Bromo-2-nitropyridin-3-ol** in various solvents is not readily available in published literature. However, qualitative descriptions have been reported.

Solvent	Qualitative Solubility	Source(s)
Water	Sparingly soluble	
Chloroform	Soluble	
Methanol	Soluble	

Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

The following is a generalized protocol for the experimental determination of the solubility of **5-Bromo-2-nitropyridin-3-ol** in a given solvent.

- Preparation of Saturated Solution:
 - Add an excess amount of **5-Bromo-2-nitropyridin-3-ol** to a known volume of the solvent of interest in a sealed container.
 - Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
- Sample Collection:
 - Allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is crucial to avoid transferring any solid particles.
- Analysis:
 - Determine the concentration of the dissolved **5-Bromo-2-nitropyridin-3-ol** in the collected sample using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) or UV-Vis Spectroscopy.

- Calculation:

- Calculate the solubility as the concentration of the solute in the saturated solution, typically expressed in units such as g/L, mg/mL, or mol/L.

Stability Profile

Specific stability data for **5-Bromo-2-nitropyridin-3-ol** is limited. However, the stability of nitroaromatic compounds, in general, is influenced by the electron-withdrawing nature of the nitro group, which can make the aromatic ring resistant to oxidative degradation.[3]

General Stability Considerations for Nitroaromatic Compounds:

- Thermal Stability: Nitroaromatic compounds can be susceptible to thermal decomposition, especially at elevated temperatures. The decomposition of some nitroaromatics can be initiated by the cleavage of the C-NO₂ bond.[4]
- Light Sensitivity: Some nitroaromatic compounds may be sensitive to light and undergo photodegradation.
- Chemical Stability: The presence of the nitro group can influence the reactivity of the molecule. Nitroaromatic compounds can be reactive towards strong oxidizing and reducing agents.

Conditions to Avoid:

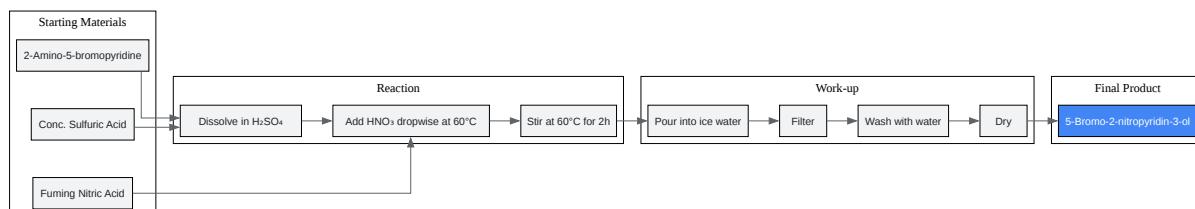
- High temperatures
- Direct exposure to light
- Contact with strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocol for Assessing Thermal Stability (Differential Scanning Calorimetry - DSC)

This protocol outlines a general method for evaluating the thermal stability of **5-Bromo-2-nitropyridin-3-ol**.

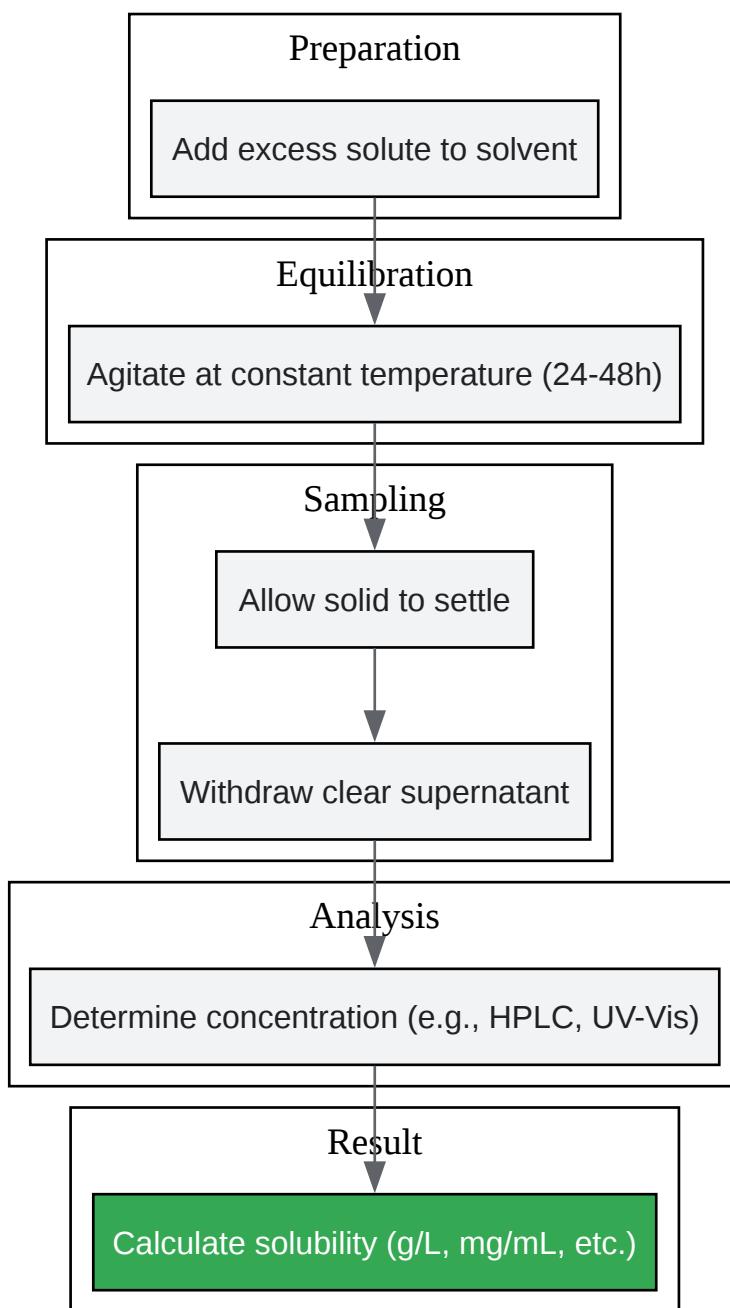
- Sample Preparation:
 - Accurately weigh a small amount of the compound (typically 1-5 mg) into a DSC pan.
 - Seal the pan hermetically.
- Instrument Setup:
 - Place the sample pan and a reference pan (usually an empty sealed pan) into the DSC instrument.
 - Set the desired temperature program, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
- Data Acquisition:
 - Monitor the heat flow to the sample relative to the reference as the temperature increases.
 - An exothermic event (a peak in the DSC thermogram) indicates a decomposition or other thermal event.
- Data Analysis:
 - Determine the onset temperature of the exothermic event, which is often considered the decomposition temperature. This provides an indication of the thermal stability of the compound.

Synthesis of 5-Bromo-2-nitropyridin-3-ol


A common synthetic route to 5-Bromo-2-hydroxy-3-nitropyridine involves the nitration of 2-amino-5-bromopyridine.[\[6\]](#)

Reaction Protocol:

- Dissolve 2-amino-5-bromopyridine in concentrated sulfuric acid.


- Add fuming nitric acid dropwise to the solution while maintaining the temperature at 60°C.
- Stir the mixture at 60°C for 2 hours.
- Pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash with water, and dry to obtain 5-bromo-2-hydroxy-3-nitropyridine.[6]

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Bromo-2-nitropyridin-3-ol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-2-nitropyridin-3-ol | C5H3BrN2O3 | CID 53418420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. prepchem.com [prepchem.com]
- To cite this document: BenchChem. ["5-Bromo-2-nitropyridin-3-ol" solubility and stability data]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586276#5-bromo-2-nitropyridin-3-ol-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

